molecular formula C10H8N2O3 B13167489 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13167489
M. Wt: 204.18 g/mol
InChI Key: VMPSAHIXCYBRSH-UHFFFAOYSA-N
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Description

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings. The presence of these rings makes it an interesting subject of study due to its potential biological and chemical properties. Compounds containing furan and pyrimidine rings are known for their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the furan and pyrimidine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleic acids. These interactions can disrupt the normal function of enzymes and DNA, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylfuran-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of furan and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6-7(3-5-15-6)9-11-4-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

VMPSAHIXCYBRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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